molecular formula C11H13NO B574038 (2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile CAS No. 178357-23-8

(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile

Cat. No.: B574038
CAS No.: 178357-23-8
M. Wt: 175.231
InChI Key: FLXIHTKCTUICKQ-LLVKDONJSA-N
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Description

(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a phenyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-isopropylbenzaldehyde with cyanide ions in the presence of a chiral catalyst to induce the formation of the desired enantiomer. The reaction typically proceeds under mild conditions, such as room temperature, and may require the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and optimized reaction conditions is crucial to achieve high enantiomeric purity. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.

Major Products Formed

    Oxidation: Formation of 2-(4-isopropylphenyl)acetic acid or 2-(4-isopropylphenyl)acetone.

    Reduction: Formation of 2-(4-isopropylphenyl)ethylamine.

    Substitution: Formation of 2-(4-isopropylphenyl)acetonitrile derivatives with various functional groups.

Scientific Research Applications

(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2-(4-methylphenyl)acetonitrile
  • 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile
  • 2-hydroxy-2-(4-ethylphenyl)acetonitrile

Uniqueness

(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

CAS No.

178357-23-8

Molecular Formula

C11H13NO

Molecular Weight

175.231

IUPAC Name

(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile

InChI

InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3/t11-/m1/s1

InChI Key

FLXIHTKCTUICKQ-LLVKDONJSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(C#N)O

Synonyms

Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaS)- (9CI)

Origin of Product

United States

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